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Compound of Interest

Compound Name: 3-Phenylcyclobutan-1-amine

Cat. No.: B2367817

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcyclobutan-1-amine is a fascinating molecule that has garnered increasing interest
within the scientific community, particularly in the realms of medicinal chemistry and materials
science. Its unique structural motif, featuring a strained cyclobutane ring coupled with a phenyl
group, imparts distinct conformational properties that are highly sought after in the design of
novel therapeutics and functional materials. This guide aims to provide a comprehensive
overview of 3-Phenylcyclobutan-1-amine, from its fundamental molecular characteristics to its
synthesis and potential applications, thereby serving as a valuable resource for researchers
and developers in the field.

The strategic incorporation of the 3-phenylcyclobutyl scaffold can significantly influence a
molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The inherent
three-dimensionality of the cyclobutane ring offers a departure from the often flat, aromatic
structures prevalent in many drug candidates, opening new avenues for exploring chemical
space and designing molecules with improved pharmacological profiles.

Molecular Formula and Weight

The foundational step in understanding any chemical entity is to ascertain its elemental
composition and mass. For 3-Phenylcyclobutan-1-amine, these core identifiers are as
follows:
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e Molecular Formula: CioH13N[1][2][3]
e Molecular Weight: 147.22 g/mol [1][2][3]

These values are derived from the constituent atoms of the molecule: ten carbon atoms,
thirteen hydrogen atoms, and one nitrogen atom. The precise mass is a critical parameter for a
multitude of analytical techniques, including mass spectrometry, and is fundamental for
stoichiometric calculations in synthetic chemistry.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is paramount for
its application in research and development. The table below summarizes the key properties of
3-Phenylcyclobutan-1-amine, providing a snapshot of its behavior and characteristics.

Property Value Source
CAS Number 90874-41-2 (11121131141
Appearance Colorless to light yellow liquid [4]

Room temperature, in a dark
Storage Temperature place under an inert [4]

atmosphere

Topological Polar Surface Area

26.02 A2 [1]

(TPSA)
LogP (octanol-water partition

o 1.8913 [1]
coefficient)
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 1 [1]
Rotatable Bonds 1 [1]

Expert Insights: The LogP value of approximately 1.89 suggests a moderate degree of
lipophilicity. This is a crucial parameter in drug design, as it influences a compound's
absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is
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often desirable for oral bioavailability. The presence of both a hydrogen bond donor (the amine
group) and an acceptor (the nitrogen atom) allows for specific interactions with biological
targets.

Molecular Structure and Isomerism

The structure of 3-Phenylcyclobutan-1-amine is characterized by a four-membered
carbocyclic ring with a phenyl substituent at the 3-position and an amino group at the 1-
position. This arrangement can give rise to cis and trans diastereomers, depending on the
relative orientation of the phenyl and amino groups with respect to the cyclobutane ring.

e SMILES: NC1CC(C1)C1=CC=CC=C1][1]
e InChl: INChl=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2[?]

The differentiation between cis and trans isomers is critical, as they can exhibit distinct
biological activities and physical properties. The specific stereochemistry of a drug candidate
can profoundly impact its efficacy and safety profile.

Synthesis and Reactivity

The synthesis of 3-Phenylcyclobutan-1-amine and its derivatives often involves multi-step
sequences. A common precursor is 3-phenylcyclobutanone.[5][6] The ketone can be converted
to the amine through various methods, such as reductive amination.

lllustrative Synthetic Workflow:
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Synthesis of 3-Phenylcyclobutan-1-amine

Phenylacetonitrile Derivatives

Standard Chemistries

Cycloalkylation
3-Phenylcyclobutanenitrile 3-Phenylcyclobutanone
.g., LIAIH4 H3, H2, Catalyst
Reduction Reductive Amination

'

3-Phenylcyclobutan-1-amine

Click to download full resolution via product page

Caption: General synthetic routes to 3-Phenylcyclobutan-1-amine.

One patented method describes the synthesis of related cycloalkylamines starting from
phenylacetonitriles.[7] These are cyclized to form cycloalkylnitriles, which are then reduced to
the corresponding amines.[7] Another common approach is the reductive amination of 3-
phenylcyclobutanone. This involves reacting the ketone with an amine source (like ammonia or
an ammonium salt) in the presence of a reducing agent.

The reactivity of 3-Phenylcyclobutan-1-amine is primarily dictated by the nucleophilic amino
group. It can readily undergo reactions typical of primary amines, such as acylation, alkylation,
and sulfonylation, to generate a diverse array of derivatives.
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Applications in Drug Discovery and Development

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold
in fragment-based drug discovery (FBDD).[8] This approach utilizes small molecular fragments
to explore the binding pockets of biological targets. The non-planar nature of the cyclobutane
moiety provides access to chemical space that is often underexplored by traditional, more
planar aromatic fragments.[8]

The development of novel chemical reactions is crucial for accelerating drug discovery.[9] The
ability to synthesize diverse libraries of compounds based on scaffolds like 3-
phenylcyclobutane is essential for identifying new drug candidates.[8] The metabolic stability of
a drug is a critical factor, and the introduction of strained ring systems can sometimes offer
advantages over more conventional structures.[9]

Furthermore, multicomponent reactions (MCRS) are gaining prominence in medicinal chemistry
for their efficiency in generating complex molecules in a single step.[10] Scaffolds like 3-
Phenylcyclobutan-1-amine can serve as valuable building blocks in such reactions, enabling
the rapid generation of libraries of potential drug candidates.

Spectroscopic Characterization

The identity and purity of 3-Phenylcyclobutan-1-amine are confirmed through various
spectroscopic techniques.

Infrared (IR) Spectroscopy: As a primary amine, 3-Phenylcyclobutan-1-amine is expected to
show characteristic N-H stretching absorptions in the range of 3300-3500 cm~1.[11] Typically,
primary amines exhibit two bands in this region corresponding to symmetric and asymmetric
stretching modes.[11][12] An N-H bending vibration is also expected around 1580-1650 cm~1.
[12] The C-N stretching of the aliphatic amine would appear in the 1020-1250 cm~* region.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e H NMR: The protons on the carbon adjacent to the nitrogen atom are expected to be
deshielded and appear at a downfield chemical shift.[11] The N-H protons often appear as a
broad signal, and their chemical shift can be variable.[11] The addition of DO would lead to
the disappearance of the N-H signal due to proton exchange.[11]
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e 13C NMR: The carbon atom bonded to the amino group would be deshielded compared to
other aliphatic carbons in the molecule.[11]

Mass Spectrometry (MS): The monoisotopic mass of 3-Phenylcyclobutan-1-amine is
147.1048 Da.[13] Mass spectrometry would show a molecular ion peak corresponding to this
mass, which is crucial for confirming the molecular formula.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-
Phenylcyclobutan-1-amine. It is recommended to handle it in a well-ventilated area, wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS)
provided by the supplier.

Conclusion

3-Phenylcyclobutan-1-amine is a valuable building block for researchers and scientists,
particularly those engaged in drug discovery and materials science. Its distinct molecular
formula of C10H13N and molecular weight of 147.22 g/mol , combined with its unique three-
dimensional structure, offer significant potential for the development of novel molecules with
enhanced properties. A thorough understanding of its synthesis, reactivity, and spectroscopic
characteristics is essential for unlocking its full potential in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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